

Technical Profile: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid[1]

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Compound of Interest

Compound Name: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

CAS No.: 847730-36-3

Cat. No.: B1490671

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Identity & Core Informatics

This section validates the chemical identity of the target compound, resolving ambiguity between structural isomers common in pyridine chemistry.

Parameter	Data / Value
Chemical Name	5-Chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid
CAS Registry Number	847730-36-3
Molecular Formula	C ₁₂ H ₇ ClFNO ₃
Molecular Weight	267.64 g/mol
MDL Number	MFCD06658932 (Generic variant check)
Core Scaffold	Nicotinic Acid (Pyridine-3-carboxylic acid)
Key Substituents	Chlorine (C5 position), 3-Fluorophenoxy (C2 position)
pKa (Calculated)	~3.2 (Carboxylic acid), ~-1.5 (Pyridine nitrogen)
LogP (Predicted)	3.4 ± 0.4

Synthesis Logic & Causality

The synthesis of **5-Chloro-2-(3-fluorophenoxy)nicotinic acid** relies on the electronic deficiency of the pyridine ring. The presence of the carboxylic acid group at the 3-position (or its ester precursor) significantly activates the 2-position towards Nucleophilic Aromatic Substitution (S_NAr).

Retrosynthetic Analysis

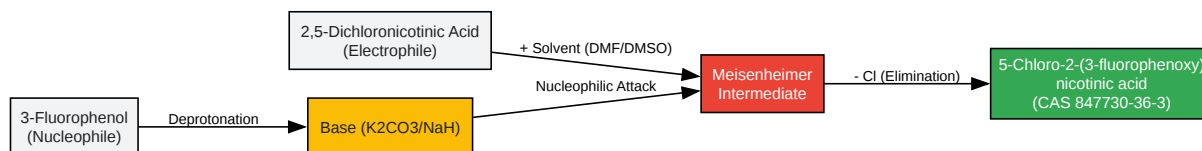
The most robust route involves the displacement of a leaving group (typically chlorine) at the 2-position of a nicotinic acid precursor by a phenoxide nucleophile.

- Starting Material: 2,5-Dichloronicotinic acid (CAS: 59782-85-3).[\[1\]](#)
- Nucleophile: 3-Fluorophenol (CAS: 372-20-3).
- Catalyst/Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
- Solvent: DMF or DMSO (Polar aprotic solvents to enhance nucleophilicity).

Mechanistic Pathway (S_NAr)

- Deprotonation: The base removes the phenolic proton from 3-fluorophenol, generating the potent 3-fluorophenoxide nucleophile.
- Addition: The phenoxide attacks the C2 carbon of the pyridine ring. This is favored because the nitrogen atom and the electron-withdrawing carboxyl group at C3 stabilize the Meisenheimer complex intermediate.
- Elimination: The chloride ion at C2 is expelled, restoring aromaticity and yielding the ether linkage.

Synthesis Pathway Diagram



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Figure 1: SNAr synthesis pathway demonstrating the convergence of the electrophilic pyridine core and the nucleophilic phenoxide.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 5.0 g of **5-Chloro-2-(3-fluorophenoxy)nicotinic acid**.

Reagents

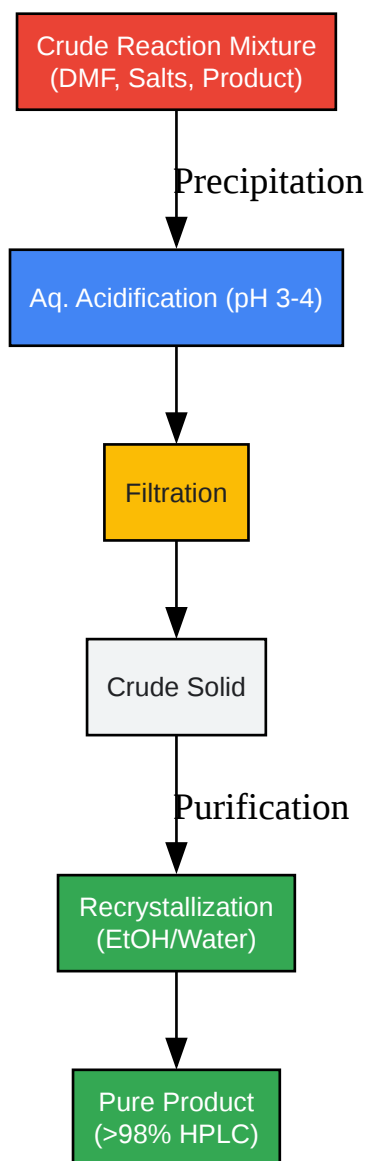
- 2,5-Dichloronicotinic acid: 1.0 eq
- 3-Fluorophenol: 1.1 eq
- Potassium Carbonate (anhydrous): 2.5 eq
- DMF (Dimethylformamide): 10 volumes

Step-by-Step Methodology

- **Activation:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (1.1 eq) in DMF under an inert atmosphere (N₂ or Ar).
- **Base Addition:** Add K₂CO₃ (2.5 eq) in portions. Note: Gas evolution may occur. Stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.
- **Coupling:** Add 2,5-Dichloronicotinic acid (1.0 eq) to the reaction mixture.
- **Heating:** Heat the mixture to 90–110°C. Monitor via TLC or HPLC.

- Checkpoint: The reaction is driven by the formation of the stable ether bond. If conversion is slow, check for water contamination (water acts as a competing nucleophile, hydrolyzing the chloride to a hydroxyl group).
- Quenching: Once the starting material is consumed (typically 4–6 hours), cool the mixture to room temperature. Pour into ice-cold water (50 volumes).
- Acidification: Adjust pH to ~3–4 using 1N HCl. The product should precipitate as a solid.
- Isolation: Filter the precipitate, wash with water to remove residual DMF and inorganic salts, and dry under vacuum.

Purification Workflow



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Figure 2: Downstream processing workflow ensuring removal of polar solvents and inorganic byproducts.

Applications & Utility

This compound serves as a critical intermediate scaffold in two primary sectors:

- Agrochemicals (Herbicides):

- The 2-phenoxy nicotinamide motif is structurally homologous to Diflufenican (a carotenoid biosynthesis inhibitor).
- Substitutions at the 5-position (Chlorine) and the phenoxy ring (Fluorine) modulate lipophilicity (LogP) and metabolic stability, crucial for leaf cuticle penetration.
- Medicinal Chemistry (P2X3 Antagonists):
 - Nicotinic acid derivatives are explored as P2X3 receptor antagonists for the treatment of chronic cough and neuropathic pain.
 - The 3-fluorophenoxy group provides a metabolic "soft spot" protection while maintaining steric bulk necessary for receptor binding pockets.

References

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Sources

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